molecular formula C21H24F3N3O3 B6452111 N-[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549014-82-4

N-[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6452111
CAS No.: 2549014-82-4
M. Wt: 423.4 g/mol
InChI Key: HGKOGVVWADLJCQ-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 2,3-dimethoxybenzoyl group at the 1-position and an N-methyl-3-(trifluoromethyl)pyridin-2-amine moiety at the 3-position. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the dimethoxybenzoyl fragment may influence receptor binding through aromatic interactions. Though direct data on this compound are absent in the provided evidence, structural analogs highlight key pharmacological and physicochemical trends .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O3/c1-26(19-16(21(22,23)24)9-5-11-25-19)14-7-6-12-27(13-14)20(28)15-8-4-10-17(29-2)18(15)30-3/h4-5,8-11,14H,6-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKOGVVWADLJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=C(C(=CC=C2)OC)OC)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure combines a piperidine ring with a dimethoxybenzoyl group and a trifluoromethyl pyridine moiety, which may confer specific biological activities. This article explores the compound's biological activity based on available research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula and properties:

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₈F₃N₃O₂
Molecular Weight 363.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to exert its effects through the following mechanisms:

  • Receptor Binding : The compound may bind to specific receptors involved in neurotransmission or cell signaling pathways, potentially modulating their activity.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes, impacting metabolic pathways and cellular functions.
  • Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of piperidine have been reported to exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and inhibition of cell cycle progression .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Similar piperidine derivatives have demonstrated effectiveness against bacterial strains and fungi, suggesting that this compound could be explored for potential use as an antimicrobial agent .

Neuroprotective Effects

Given its potential interaction with neurotransmitter receptors, there is speculation regarding its neuroprotective effects. Compounds in this class have been studied for their ability to mitigate neurodegenerative diseases by modulating neurotransmitter levels .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit significant inhibition of tumor cell growth at micromolar concentrations. For example, a related piperidine derivative showed an IC50 value of 10 µM against breast cancer cells .
  • Animal Models : In vivo studies using animal models have indicated that similar compounds can reduce tumor size and metastasis when administered at specific dosages over extended periods .
  • Mechanistic Studies : Research focusing on the mechanism of action revealed that these compounds could induce apoptosis via the activation of caspase pathways, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core motifs (piperidine, pyridine/heterocycle, trifluoromethyl groups) but differ in substituents, leading to variations in activity and properties:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Evidence Source
N-methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine (BB56680) Sulfonyl-linked trimethylpyrazole instead of dimethoxybenzoyl 431.48 Enhanced solubility due to sulfonyl group; potential for kinase inhibition
N-[1-(3,4-Difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine Pyridazine ring (vs. pyridine); 3,4-difluorobenzyl substitution ~350 (estimated) Improved electron-withdrawing effects from difluoro and pyridazine
N-Piperidin-1-yl-2-(trifluoromethyl)pyridin-3-amine (1779124-06-9) Trifluoromethyl at pyridine C2; free amine at C3 265.25 Simplified structure; potential as a building block for SAR studies
(2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine Chiral benzyl group with trifluoromethoxy substituent; phenylpiperidine 380.40 Stereospecific binding; CNS-targeting potential

Physicochemical Properties

  • Lipophilicity : The dimethoxybenzoyl group likely increases logP compared to sulfonyl (BB56680) or difluorobenzyl () analogs, affecting membrane permeability .
  • Solubility : Sulfonyl and pyridazine-containing derivatives () show higher aqueous solubility than the target compound due to polar substituents .

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